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Abstract

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual
inhibitor of mammalian Target of Rapamycin (mTOR) and DNA-dependent protein kinase
(DNA-PK). This dual-targeting mechanism offers a compelling strategy in cancer therapy by
concurrently disrupting critical pathways involved in cell growth, proliferation, survival, and DNA
damage repair. This technical guide provides an in-depth overview of CC-115, consolidating
key preclinical and clinical data, detailing experimental protocols for its evaluation, and
illustrating its mechanism of action through signaling pathway diagrams.

Introduction

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human
cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase,
exists in two distinct complexes, mMTORC1 and mTORC2, which regulate cell growth,
proliferation, and survival. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ)
pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Elevated DNA-
PK activity is observed in many tumors, contributing to resistance to DNA-damaging agents like
chemotherapy and radiation.

CC-115's unique ability to inhibit both mTOR and DNA-PK positions it as a promising anti-
cancer agent, with the potential to induce direct cytotoxicity, inhibit proliferation, and sensitize
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cancer cells to other therapies.[1][2] This guide serves as a comprehensive resource for
researchers investigating the therapeutic potential of CC-115.

Mechanism of Action

CC-115 exerts its anti-neoplastic effects by binding to the ATP-binding site of both mTOR and
DNA-PK, thereby inhibiting their kinase activity.[2]

¢ MTOR Inhibition: CC-115 inhibits both mTORC1 and mTORC2.[2] Inhibition of mMTORC1
leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6 kinase, resulting
in the suppression of protein synthesis and cell growth. Inhibition of MTORC2 prevents the
phosphorylation and activation of AKT at serine 473, further impacting cell survival and
proliferation.[1]

e DNA-PK Inhibition: By inhibiting DNA-PK, CC-115 blocks the NHEJ pathway for DNA
double-strand break repair.[1] This leads to an accumulation of DNA damage, which can
trigger apoptosis. This mechanism also suggests a synergistic potential when combined with
DNA-damaging agents.[1]

Signaling Pathway
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Caption: Dual inhibitory action of CC-115 on mTOR and DNA-PK pathways.

Quantitative Data
Table 1: In Vitro Inhibitory Activity of CC-115
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Target IC50 (nM) Assay Type Reference
DNA-PK 13 Enzyme Assay [B14151[61[7]
mTOR 21 Enzyme Assay [B1I4151[61[7]
PI3K-alpha 850 Enzyme Assay [1][5]

ATM >30,000 Enzyme Assay [1][5]

ATR >30,000 Enzyme Assay [1][5]

PC-3 cells 138 Cell-based Assay [4][5][6]

(proliferation)

CLL cells (cell death) 510 Cell-based Assay [3]

Healthy B cells (cell

930 Cell-based Assay [3]
death)

Table 2: Pharmacokinetic Parameters of CC-115 in
Preclinical Species

Species Oral Bioavailability (%) Reference
Mouse 53 [31[41[5]
Rat 76 [31[41[5]
Dog ~100 [3][4][5]

Table 3: Summary of Phase | Clinical Trial
(NCT01353625) of CC-115[5][8][9][10]
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Parameter

Finding

Patient Population

Advanced solid tumors and hematologic

malignancies

Dose Escalation

0.5 mg to 40 mg daily

Recommended Phase 2 Dose (RP2D)

10 mg twice daily (BID)

Common Adverse Events (>20%)

Fatigue (37%), Nausea (31%), Decreased
appetite (29%), Hyperglycemia (24%)

Pharmacokinetics

Dose-proportional exposure, terminal half-life of
4 to 8 hours

Preliminary Efficacy

- Complete response in one endometrial cancer
patient (>4 years) - Partial responses in
melanoma and Chronic Lymphocytic Leukemia
(CLL) - Stable disease in Castration-Resistant
Prostate Cancer (CRPC) (64%), Head and Neck
Squamous Cell Carcinoma (HNSCC) (53%),
Ewing Sarcoma (22%), and Glioblastoma
(GBM) (21%)

Table 4: Summary of Phase Ib Clinical Trial
(NCT02833883) of Enzalutamide plus CC-115[11][12][13]

[14][15]
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Parameter Finding

Metastatic Castration-Resistant Prostate Cancer

Patient Population
(MCRPC)

Treatment Regimen Enzalutamide with escalating doses of CC-115

Recommended Phase 2 Dose (RP2D) of CC-

5 mg twice a da
115 g Y

Common Adverse Events Rash, pruritus, diarrhea, hypertension

- 250% reduction (PSA50): 80% - =90%

PSA Response (in 40 evaluable patients) )
reduction (PSA90): 58%

Median Time-to-PSA Progression 14.7 months

Median Radiographic Progression-Free Survival
(rPFS)

22.1 months

Experimental Protocols
Kinase Assays

This protocol measures the amount of ADP produced during the kinase reaction, which
correlates with kinase activity.

o Reagent Preparation:

o Prepare DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 1X
DNA-PK Activation Buffer; 50uM DTT.

o Dilute DNA-PK enzyme, peptide substrate, ATP, and CC-115 in the Kinase Buffer.
» Kinase Reaction:

o In a 384-well plate, add 1 pl of CC-115 (or DMSO vehicle control).

o Add 2 pl of diluted DNA-PK enzyme.

o Initiate the reaction by adding 2 ul of the substrate/ATP mix.
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o Incubate at room temperature for 60 minutes.

o ADP Detection:

Add 5 pl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

[e]

o

Incubate at room temperature for 40 minutes.

Add 10 pl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

[¢]

signal.

[¢]

Incubate at room temperature for 30 minutes.

[e]

Record luminescence using a plate reader.

This protocol assesses mTOR kinase activity by measuring the phosphorylation of a substrate,
such as inactive S6K or 4E-BP1.

» Reagent Preparation:

o Prepare 1X Kinase Buffer: 25 mmol/L Tris-HCI pH 7.5, 5 mmol/L 3-glycerophosphate, 2
mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCI2, and 5 mmol/L MnCI2.

o Prepare a solution containing 100 umol/L ATP in the kinase buffer.

o Kinase Reaction:

[¢]

In a microcentrifuge tube, combine 250 ng of active mTOR and 1 ug of inactive S6K
protein (substrate).

[e]

Add varying concentrations of CC-115 or a vehicle control.

[e]

Initiate the reaction by adding the ATP-containing kinase buffer.

Incubate at 30°C for 30 minutes.

o

o Detection:

o Stop the reaction by adding SDS-PAGE loading buffer.
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o Analyze the phosphorylation of the substrate (e.g., p-S6K) by Western blotting.

Western Blotting for Phosphorylated Proteins (p-S6, p-
DNA-PKcs)[22][23][24][25][26]

This protocol is used to detect the levels of specific phosphorylated proteins in cell lysates,
indicating the inhibition of upstream kinases.

e Sample Preparation:

o Culture cells to 70-80% confluency and treat with various concentrations of CC-115 for the
desired time.

o Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

o Determine protein concentration using a BCA assay.
o SDS-PAGE and Transfer:
o Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.
o Separate proteins by size on an SDS-polyacrylamide gel.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o

Incubate the membrane with primary antibodies against p-S6, total S6, p-DNA-PKcs
(S2056), and total DNA-PKcs overnight at 4°C.

Wash the membrane three times with TBST.

o

[¢]

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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o Wash the membrane three times with TBST.

e Detection:
o Apply an enhanced chemiluminescence (ECL) substrate.

o Visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTS Assay)[1][4][27][28][29]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding:

o Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

Treatment:

o Treat the cells with a serial dilution of CC-115 and incubate for a specified period (e.g., 72
hours). Include wells with untreated cells as a control and wells with media only for
background subtraction.

MTS Reagent Addition:

o Add 20 pl of MTS reagent to each well.

o Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

Data Acquisition:
o Measure the absorbance at 490 nm using a microplate reader.

o Calculate cell viability as a percentage of the untreated control after subtracting the
background absorbance.

In Vivo Tumor Xenograft Model[2][7][30][31][32]
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This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CC-115in a
mouse model.

Cell Implantation:

o Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank
of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization:

o Monitor tumor growth regularly using calipers.

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

Drug Administration:

o Administer CC-115 orally at the desired dose and schedule (e.g., once or twice daily). The
control group receives the vehicle.

Efficacy Evaluation:
o Measure tumor volume and body weight 2-3 times per week.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
western blotting, immunohistochemistry).

Visualizations
Experimental Workflow
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Caption: A typical preclinical evaluation workflow for CC-115.
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Caption: Logical flow of CC-115's dual inhibitory effects on cancer cells.

Conclusion

CC-115 hydrochloride represents a novel and promising therapeutic agent for cancer
treatment. Its dual inhibitory action against mMTOR and DNA-PK provides a multi-pronged attack
on tumor cell proliferation, survival, and DNA repair mechanisms. The preclinical data
demonstrate potent anti-tumor activity across a range of cancer types, and early clinical trials
have shown a manageable safety profile with encouraging signs of efficacy. This technical
guide provides a foundational resource for researchers to design and execute further
investigations into the full therapeutic potential of CC-115, both as a monotherapy and in
combination with other anti-cancer agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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